molecular formula C15H18FN3O2 B7640727 N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide

N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide

Numéro de catalogue B7640727
Poids moléculaire: 291.32 g/mol
Clé InChI: OMKWVWUHQNSLQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide, also known as CEP-32496, is a small molecule inhibitor that targets the receptor tyrosine kinase MET. MET is a protein that is involved in various cellular processes, including cell growth, differentiation, and survival. Overexpression of MET has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Mécanisme D'action

N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide works by inhibiting the activity of the MET receptor tyrosine kinase. MET is a protein that is involved in various cellular processes, including cell growth, differentiation, and survival. Overexpression of MET has been linked to the development and progression of various types of cancer. By inhibiting the activity of MET, this compound blocks the downstream signaling pathways that are responsible for promoting cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, both in vitro and in vivo. Additionally, this compound has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. In preclinical studies, this compound has also been shown to inhibit tumor growth and improve survival in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide is its potency and selectivity for the MET receptor tyrosine kinase. This makes it an attractive target for cancer therapy, as it specifically targets the cancer-promoting activity of MET. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, as with any targeted therapy, there is the potential for the development of resistance to this compound over time.

Orientations Futures

There are several potential future directions for the development of N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide. One area of research is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is the potential for the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, there is the possibility of developing new formulations of this compound that can improve its solubility and bioavailability, making it easier to administer in vivo.

Méthodes De Synthèse

The synthesis of N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide involves a multi-step process that starts with the reaction of 3-methyl-2-oxolane carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2-fluoro-3-cyanoaniline to produce the intermediate product, which is subsequently treated with sodium hydride and methyl iodide to obtain the final product, this compound.

Applications De Recherche Scientifique

N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide has been extensively studied in preclinical models of cancer, including lung cancer, breast cancer, and glioblastoma. In these studies, this compound has shown potent anti-tumor activity both as a single agent and in combination with other chemotherapeutic agents. Furthermore, this compound has been shown to overcome resistance to other targeted therapies, such as EGFR inhibitors, in lung cancer models.

Propriétés

IUPAC Name

N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-10-5-8-21-14(10)15(20)19-7-6-18-13-4-2-3-12(16)11(13)9-17/h2-4,10,14,18H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKWVWUHQNSLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)NCCNC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.